N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBWOCMJPDFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethoxy-substituted precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the pyrimidine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : Unlike pyrrole-based analogs synthesized via DCC/DMAP , pyridine-pyrimidine hybrids may require additional optimization for regioselective functionalization.
Pharmacological and Biochemical Comparisons
For instance:
- Receptor Affinity : Analogs like WIN 55212-2 exhibit higher affinity for CB2 over CB1 receptors, highlighting the role of substituent positioning in selectivity . The ethoxy groups in the target compound may similarly influence receptor subtype specificity.
- If the target compound interacts with G-protein-coupled receptors (GPCRs), its efficacy in secondary signaling pathways (e.g., cAMP inhibition) should be evaluated.
Crystallographic and Computational Insights
Crystallographic studies using programs like SHELX could resolve the compound’s 3D conformation, particularly the orientation of the ethoxy groups relative to the pyridine ring. Molecular docking comparisons with analogs (e.g., unsubstituted pyrimidine-carboxamides) may reveal enhanced hydrophobic interactions or steric hindrance effects.
Biological Activity
N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific proteins involved in disease progression. This article delves into the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), efficacy in vitro and in vivo, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a pyrimidine ring substituted with ethoxy groups and a carboxamide linked to a pyridine moiety. The synthesis typically involves the reaction of 2-amino-4,6-diethoxypyrimidine with appropriate acylating agents to yield the target compound.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study focused on its effects on heat shock protein 70 (Hsp70), which is crucial for cancer cell survival. The compound was evaluated for its ability to inhibit Hsp70 activity, leading to apoptosis in cancer cells.
Table 1: IC50 Values for Growth Inhibition and Caspase Activation
| Compound | IC50 Growth Inhibition (μM) | IC50 Caspase Activation (μM) |
|---|---|---|
| 17a | 0.90 ± 0.2 | 1.2 ± 0.4 |
| 17b | 12.5 ± 0.7 | 12.1 ± 2.5 |
| 20a | 0.89 ± 0.2 | 4.0 ± 0.0 |
These results indicate that lower IC50 values correspond to higher potency in inhibiting cell growth and activating apoptotic pathways, suggesting that derivatives of this compound may serve as effective anticancer agents .
The mechanism by which this compound exerts its biological effects appears to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival. The compound's interaction with Hsp70 suggests a dual role: not only does it inhibit tumor growth directly, but it also sensitizes cancer cells to other therapeutic modalities by disrupting their protective mechanisms.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the notion that the compound effectively induces cell death through its action on Hsp70 .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound have highlighted the importance of specific functional groups in enhancing biological activity. For instance:
- Ethoxy Substituents : The presence of diethoxy groups has been shown to enhance solubility and bioavailability.
- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with biological targets effectively.
- Carboxamide Group : This functional group is critical for binding interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
